Dehydroheliotridine

Übersicht

Beschreibung

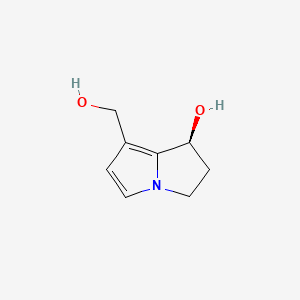

Dehydroheliotridine is a pyrrolic derivative of heliotridine-based pyrrolizidine alkaloids. It is identified as 6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5H-pyrrolizine. This compound is primarily formed through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . This compound is known for its interaction with DNA and its potential toxicological effects.

Vorbereitungsmethoden

Dehydroheliotridine is synthesized through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids. In vitro studies have shown that rat liver microsomes can metabolize lasiocarpine and heliotrine to produce this compound The process involves the use of chromatography and nuclear magnetic resonance and mass spectroscopy for isolation and identification

Analyse Chemischer Reaktionen

Dehydroheliotridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Interactions

DNA Binding and Complex Formation

Dehydroheliotridine exhibits a notable ability to interact with both native and heat-denatured DNA. Research indicates that under mildly acidic conditions, it forms a soluble non-diffusible complex with DNA. This interaction is characterized by:

- Resistance to Enzymatic Hydrolysis : The complex formed with heat-denatured DNA shows greater resistance to enzymatic degradation by deoxyribonuclease and phosphodiesterase compared to uncomplexed DNA. This suggests that this compound may stabilize DNA structures, potentially leading to genotoxic effects .

- Presence of Unnatural Bases : Analysis of the resistant fractions revealed the presence of at least one base not typically found in DNA alone, indicating that this compound may introduce modifications to the DNA structure .

Biological Applications

Immunosuppressive Properties

This compound has been studied for its immunosuppressive effects. Research has shown that it can preferentially depress satellite DNA synthesis, which may have implications for understanding its role in cellular processes and potential therapeutic applications in conditions requiring immunosuppression .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Investigations into its biological activity have indicated potential mechanisms through which it could inhibit tumor growth or induce apoptosis in cancer cells. However, further research is needed to elucidate these mechanisms and confirm its efficacy as an anticancer agent .

Toxicological Insights

Toxic Effects and Growth Impairment

The administration of this compound has been associated with adverse effects such as growth arrest and hair loss in animal models. These findings raise concerns regarding its safety profile and highlight the need for careful evaluation of exposure levels in both clinical and environmental contexts .

Wirkmechanismus

Dehydroheliotridine exerts its effects primarily through its interaction with DNA. It forms a soluble non-diffusible complex with both native and heat-denatured DNA under mildly acidic conditions . This interaction can lead to DNA damage and potential genotoxic effects. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to bind to DNA is a key factor.

Vergleich Mit ähnlichen Verbindungen

Dehydroheliotridine is unique among pyrrolizidine alkaloids due to its specific structure and DNA-binding properties. Similar compounds include:

Lasiocarpine: Another heliotridine-based pyrrolizidine alkaloid that can be metabolized to this compound.

Heliotrine: A precursor to this compound through metabolic conversion.

Supinine: A pyrrolizidine alkaloid that does not form this compound upon metabolism. This compound’s unique ability to form a complex with DNA distinguishes it from these related compounds.

Biologische Aktivität

Dehydroheliotridine (DHT) is a pyrrolizidine alkaloid (PA) derived from heliotrine, known for its biological activity and potential toxicity. This article delves into the biological activity of DHT, focusing on its mechanisms of action, genotoxicity, and implications for human health based on diverse research findings.

Chemical Structure and Metabolism

This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Upon metabolism, DHT can form reactive intermediates that interact with cellular macromolecules, primarily DNA. This interaction leads to the formation of DNA adducts, which are critical in understanding its genotoxic potential.

- DNA Adduct Formation : DHT is metabolically activated to form electrophilic species that can bind covalently to DNA, leading to the formation of DNA adducts. Studies have shown that DHT-derived DNA adducts can be detected in various tissues, indicating systemic exposure and potential for genotoxic effects .

- Genotoxicity : Research indicates that DHT exhibits genotoxic properties, evidenced by its ability to induce sister chromatid exchanges and chromosomal aberrations in cultured cells. In vivo studies have demonstrated that exposure to DHT results in increased DNA synthesis in hepatocytes and endothelial cells, suggesting a mechanism that could promote tumorigenesis .

- Tumorigenic Potential : Epidemiological studies and animal models have linked exposure to DHT with liver tumors, particularly hemangiosarcomas. The dose-response relationship observed in animal studies supports the notion that DHT is a potential carcinogen .

Case Studies

Several case studies highlight the biological impact of DHT:

- Case Study 1 : A study involving rats exposed to DHT demonstrated a significant increase in liver tumors after chronic exposure. The study reported a dose-dependent increase in DNA adduct levels correlating with tumor incidence .

- Case Study 2 : In humans, retrospective analyses of occupational exposure to PAs, including DHT, have shown elevated risks of liver-related diseases and cancers. These findings underscore the relevance of animal model data to human health risks associated with DHT exposure .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Dehydroheliotridine in biological samples?

this compound, a hepatotoxic metabolite of pyrrolizidine alkaloids, requires sensitive analytical methods due to its reactive nature. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for quantification, while nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Calibration standards must be prepared in matrices mimicking biological samples to account for matrix effects. Ensure protocols include validation steps (e.g., recovery rates, limit of detection) to meet reproducibility standards .

Q. How can researchers design in vitro experiments to assess this compound-induced hepatotoxicity?

Use primary hepatocytes or liver-derived cell lines (e.g., HepG2) exposed to this compound at physiologically relevant concentrations. Include controls for oxidative stress (e.g., glutathione depletion assays) and DNA damage (e.g., comet assays). Dose-response curves should span subtoxic to cytotoxic ranges to identify thresholds. Document cell viability, apoptosis markers (e.g., caspase-3 activation), and metabolic activity (e.g., CYP450 inhibition) to ensure mechanistic clarity .

Q. What animal models are suitable for studying chronic exposure to this compound?

Rats are widely used due to their metabolic similarity to humans in pyrrolizidine alkaloid processing. Administer this compound via oral gavage or intraperitoneal injection, with doses calibrated to mimic chronic low-level exposure (e.g., 0.1–1 mg/kg body weight). Monitor histopathological changes in the liver (e.g., veno-occlusive disease) and serum biomarkers (e.g., ALT, AST) at regular intervals. Include recovery groups to assess reversibility of damage .

Advanced Research Questions

Q. How can contradictory data on this compound’s genotoxicity be resolved across studies?

Discrepancies often arise from variations in experimental design, such as differences in metabolite activation systems (e.g., S9 liver fractions) or exposure durations. Conduct comparative studies using standardized protocols, including:

- Positive controls (e.g., aflatoxin B1 for DNA adduct formation).

- Metabolic profiling to confirm this compound activation in vitro.

- Multi-omics integration (transcriptomics/proteomics) to identify downstream pathways consistently altered across models .

Q. What methodological considerations are critical when investigating this compound’s interaction with DNA?

this compound forms DNA adducts via its reactive pyrrolic intermediate. Use P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect adducts. Include:

- Competitive binding studies with nucleophilic scavengers (e.g., glutathione) to confirm specificity.

- In silico modeling (e.g., molecular docking) to predict binding affinity to DNA bases.

- Repair kinetics analysis using transfected cell lines with DNA repair deficiencies (e.g., XPA-deficient) .

Q. How do interspecies differences in cytochrome P450 (CYP) enzymes affect this compound toxicity predictions?

Human CYP3A4 and rodent CYP3A1/2 are primary enzymes metabolizing pyrrolizidine alkaloids. Use:

- Recombinant CYP isoforms to quantify metabolic activation rates.

- Chimeric mice with humanized liver to bridge rodent-human extrapolation gaps.

- Pharmacokinetic modeling to adjust for variations in enzyme affinity and hepatic clearance .

Q. Methodological Best Practices

- Reproducibility : Follow Beilstein Journal guidelines for experimental detail, including full characterization of synthetic intermediates and raw data deposition in public repositories (e.g., Zenodo) .

- Data Interpretation : Address confounding factors (e.g., coexposure to other hepatotoxins) using multivariate statistical models. Validate findings with orthogonal assays (e.g., immunohistochemistry for liver fibrosis) .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include justification for sample sizes to minimize ethical concerns .

Eigenschaften

IUPAC Name |

(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C=CC(=C2[C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181000 | |

| Record name | Dehydroheliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

THE MECHANISMS OF THE PREFERENTIAL DEPRESSION OF SATELLITE DNA SYNTHESIS BY DEHYDROHELIOTRIDINE (DHH) WERE INVESTIGATED. DHH INDUCED REPAIR SYNTHESIS TO THE SAME EXTENT IN BOTH MAIN AND SATELLITE BAND DNA IN CULTURED SHEEP LYMPHOCYTES. ATTACK MAY OCCUR DURING MITOSIS WHERE ALL OF THE SATELLITE DNA MAY BE UNDERGOING SYNTHESIS AT THE SAME TIME, THUS EXPLAINING THE INCREASED AMOUNT OF DHH BOUND TO THE SATELLITE. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

26400-24-8 | |

| Record name | Dehydroheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydroheliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL727L56R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROHELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.